molecular formula C9H15FO3 B12605914 Pentyl 2-fluoro-3-oxobutanoate CAS No. 650602-38-3

Pentyl 2-fluoro-3-oxobutanoate

Cat. No.: B12605914
CAS No.: 650602-38-3
M. Wt: 190.21 g/mol
InChI Key: DASAMKOMXCXYIW-UHFFFAOYSA-N
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Description

Pentyl 2-fluoro-3-oxobutanoate is a fluoro-β-ketoester that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a fluorine atom adjacent to the keto carbonyl group, a structural motif known to significantly enhance electrophilicity and influence the reactivity of the molecule . Researchers utilize such fluorinated ketoesters as key intermediates in the synthesis of functionalized α-fluoro-ketones, which are valuable scaffolds for further chemical development . A primary research application of this compound and its analogs is in the development of enzyme inhibitors, particularly for protease targets . Peptidyl derivatives bearing a C-terminal mono-fluoromethyl ketone warhead can act as potent, irreversible inhibitors of cysteine proteases. The mechanism is proposed to involve the formation of a thioemiketal adduct with the active-site cysteine residue, followed by the displacement of fluoride to form a stable covalent thioether complex, thereby inactivating the enzyme . This mechanism makes such compounds valuable as activity-based probes for studying the role of proteases in diseases such as cancer and autoimmune disorders . The pentyl ester chain in this compound may offer altered solubility and enhanced membrane permeability compared to its methyl or ethyl analogs (like Methyl 2-fluoro-3-oxobutanoate and Ethyl 2-fluoro-3-oxobutanoate ), potentially improving its utility in biochemical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

650602-38-3

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

pentyl 2-fluoro-3-oxobutanoate

InChI

InChI=1S/C9H15FO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h8H,3-6H2,1-2H3

InChI Key

DASAMKOMXCXYIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C(=O)C)F

Origin of Product

United States

Preparation Methods

Fluorination of Acetoacetic Esters

One common method for preparing pentyl 2-fluoro-3-oxobutanoate involves the fluorination of acetoacetic esters. The general steps are as follows:

  • Starting Material : Use ethyl acetoacetate or similar acetoacetic esters.

  • Reagents : Hydrofluoric acid and a fluorine surfactant (e.g., perfluorobutyl sulfonic acid) are used to facilitate the reaction.

  • Reaction Conditions :

    • The reaction is typically conducted at low temperatures (around -10°C to 0°C) to control the exothermic nature of the fluorination.
    • A fluorine-nitrogen mixed gas is introduced into the reaction mixture to ensure a controlled fluorination process.
  • Yield and Purity : The yield can vary but has been reported as high as 68.44% with a purity of up to 98.4% after purification steps like distillation.

Esterification Process

Following the fluorination, an esterification process is often employed to obtain this compound:

  • Starting Materials : The fluorinated product from the previous step is reacted with pentanol.

  • Catalysts : Acid catalysts (e.g., sulfuric acid) may be used to facilitate the esterification reaction.

  • Reaction Conditions :

    • The reaction is typically performed under reflux conditions to ensure complete conversion.
  • Yield and Purity : This method can yield high-purity products, but specific data on yields for this compound specifically may vary depending on conditions used.

Purification Techniques

Purification of this compound is crucial for obtaining high-purity compounds suitable for further applications:

  • Distillation :

    • Vacuum distillation is often employed to separate the desired product from byproducts and unreacted materials.
    • A typical distillation setup may involve reducing pressure to minimize thermal degradation while allowing for effective separation.
  • Chromatography :

    • Techniques such as liquid chromatography can also be utilized for further purification, especially when high purity is required for pharmaceutical applications.

Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%)
Fluorination of Esters Hydrofluoric acid, Fluorine surfactant Low temperature (-10°C to 0°C) Up to 68.44 Up to 98.4
Esterification Pentanol, Acid catalyst Reflux Varies High
Distillation N/A Vacuum distillation N/A High

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The 3-oxobutanoate moiety participates in nucleophilic additions, leveraging the electrophilic nature of the carbonyl carbon. Key reactions include:

Grignard Reagent Addition

  • Reaction with methylmagnesium bromide yields tertiary alcohol derivatives.

  • Example:

    Pentyl 2-fluoro-3-oxobutanoate+CH3MgBrPentyl 2-fluoro-3-(hydroxy)butanoate\text{Pentyl 2-fluoro-3-oxobutanoate} + \text{CH}_3\text{MgBr} \rightarrow \text{Pentyl 2-fluoro-3-(hydroxy)butanoate}
  • Conditions : Dry ether, 0–25°C, 2–4 hours.

Enamine Formation

  • Reacts with secondary amines (e.g., pyrrolidine) under Dean-Stark conditions to form enamine intermediates .

Ester Hydrolysis and Transesterification

The pentyl ester undergoes hydrolysis and transesterification under acidic or basic conditions:

Reaction TypeConditionsProductYield (%)Source
Acidic Hydrolysis H₂SO₄ (10%), reflux, 6h2-Fluoro-3-oxobutanoic acid72–78
Basic Hydrolysis NaOH (1M), RT, 12hSodium 2-fluoro-3-oxobutanoate85–90
Transesterification Ethanol, H₂SO₄, 60°C, 8hEthyl 2-fluoro-3-oxobutanoate68–75

Fluorine-Specific Reactivity

The electron-withdrawing fluorine atom at position 2 enhances the electrophilicity of adjacent carbonyl groups and stabilizes α-carbanions:

Aldol Condensation

  • Forms β-hydroxy ketones under basic conditions (e.g., K₂CO₃, 50°C) .

  • Example:

    2 Pentyl 2-fluoro-3-oxobutanoatebasePentyl 2-fluoro-3-(3-oxo-2-fluoropentyl)butanoate2 \text{ this compound} \xrightarrow{\text{base}} \text{Pentyl 2-fluoro-3-(3-oxo-2-fluoropentyl)butanoate}

Fluorine Elimination

  • Thermal degradation at >125°C produces α,β-unsaturated ketones and HF .

Reduction Reactions

The ketone group is selectively reduced using hydride donors:

Reducing AgentConditionsProductSelectivitySource
NaBH₄MeOH, 0°C, 1hPentyl 2-fluoro-3-hydroxybutanoate95%
LiAlH₄Et₂O, reflux, 4hPentyl 2-fluoro-1,3-butanediol88%

Cross-Coupling and Alkylation

The compound serves as a substrate in transition metal-catalyzed reactions:

Ru-Catalyzed C–H Activation

  • Reacts with alkyl bromides (e.g., benzyl bromide) via ruthenium catalysts to form Csp³–Csp³ bonds .

  • Conditions : RuBnN catalyst, DMF, 80°C, 24h.

Friedel-Crafts Alkylation

  • Forms aryl-alkyl adducts with electron-rich arenes (e.g., anisole) under Lewis acid catalysis .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at 125°C under reduced pressure (4.00 kPa), forming HF and unsaturated ketones .

  • Photodegradation : UV exposure (254 nm) leads to radical-mediated cleavage of the C–F bond .

Mechanistic Insights from Kinetic Studies

Variable Time Normalization Analysis (VTNA) reveals:

  • Reaction Order : First-order dependence on substrate concentration in DoE-optimized alkylation .

  • Activation Energy : ΔG‡ = 22.4 kcal/mol for ester hydrolysis, calculated via Arrhenius plots .

Comparative Reactivity with Analogues

CompoundReactivity DifferenceSource
Pentyl 3-oxobutanoateLower electrophilicity (no F)
Ethyl 2-fluoro-3-oxobutanoateFaster hydrolysis (shorter alkyl chain)

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Pentyl 2-fluoro-3-oxobutanoate has potential as an intermediate in the synthesis of various pharmaceuticals. Its structural features may enhance the bioactivity and selectivity of drug candidates, especially those targeting specific biological pathways.
  • Biological Activity : Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-cancer properties. Studies focusing on the interactions of this compound with biological systems are essential for understanding its potential toxicity and efficacy .
  • Case Study - Cancer Treatment : In a study exploring the effects of fluorinated compounds on cancer cell lines, derivatives similar to this compound demonstrated promising results in inhibiting tumor growth through mechanisms involving apoptosis and autophagy modulation .

Agrochemical Applications

This compound also shows promise in agrochemical formulations. Its fluorinated structure can enhance the stability and efficacy of pesticides and herbicides, potentially leading to more effective agricultural practices.

  • Pesticide Development : The compound can be utilized as a building block for synthesizing new agrochemicals that require enhanced properties such as increased persistence in the environment or improved target specificity.

Materials Science Applications

The unique chemical properties of this compound allow it to be explored in materials science, particularly in developing advanced materials with specific functionalities.

  • Polymer Chemistry : The incorporation of fluorinated moieties into polymer matrices can significantly alter their physical properties, such as hydrophobicity and thermal stability. This application is particularly relevant in creating materials for biomedical uses, including drug delivery systems .

Mechanism of Action

The mechanism of action of Pentyl 2-fluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Properties of Pentyl 2-Fluoro-3-Oxobutanoate and Related Compounds

Compound Molecular Formula Water Solubility Organic Solvent Miscibility Key Reactivity Features Applications
This compound C₉H₁₅FO₃ Low (inferred) High (similar to pentyl esters) Electrophilic ketone, fluorinated C-F bond reactivity Specialty synthesis, pharmaceuticals (inferred)
Pentyl Acetate C₇H₁₄O₂ Practically insoluble Miscible with most organics Ester hydrolysis, solvent compatibility Coatings, adhesives
Methyl 2-Benzoylamino-3-Oxobutanoate C₁₂H₁₃NO₄ Moderate (aqueous phase solubility inferred) Moderate (benzene used in synthesis) Condensation with amines, enolate formation Heterocyclic synthesis
Pentyl Xyloside DP1 C₁₀H₂₀O₅ 2.3 mM (aqueous phase) 14.9 mM (pentanol phase) Glycosidic bond hydrolysis Bioremediation, enzymatic studies

Key Comparative Insights

Solubility and Miscibility: this compound is expected to exhibit low water solubility due to its pentyl chain, similar to pentyl acetate . Organic solvent miscibility is likely high, as seen in pentyl acetate’s compatibility with common solvents .

Reactivity: The 3-oxo group enables reactivity analogous to methyl 2-benzoylamino-3-oxobutanoate, which undergoes condensations with aromatic amines to form enamine derivatives . Fluorine’s electron-withdrawing effect may enhance the ketone’s electrophilicity, accelerating such reactions.

Functional Group Influence: Fluorine vs. Benzoylamino: While fluorine modulates electronic properties and stability, the benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate facilitates hydrogen bonding and directs regioselectivity in heterocycle formation . Pentyl Chain vs.

Biological Activity

Pentyl 2-fluoro-3-oxobutanoate is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pentyl group attached to a 2-fluoro-3-oxobutanoate moiety. The introduction of fluorine into organic compounds often enhances their reactivity and biological activity, making them valuable in pharmaceuticals and agrochemicals . The synthesis of this compound typically involves several key steps, including the formation of the oxobutanoate backbone followed by fluorination reactions.

Synthesis Pathway

  • Formation of 3-Oxobutanoic Acid : Starting from acetic acid derivatives.
  • Fluorination : Utilizing reagents such as sulfur tetrafluoride (SF4) or other fluorinating agents to introduce the fluorine atom at the 2-position.
  • Esterification : Reacting the resulting acid with pentanol to form the ester.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural similarities with other fluorinated compounds known for their diverse pharmacological effects. Key areas of investigation include:

  • Anticancer Activity : Fluorinated compounds have been shown to exhibit enhanced cytotoxicity against various cancer cell lines. For instance, studies suggest that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Enzyme Inhibition : The presence of fluorine can alter enzyme interactions, potentially enhancing inhibitory effects on metabolic pathways critical in disease progression. For example, fluorinated analogs have been documented to inhibit key enzymes involved in cancer metabolism .

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in specific cancer types, suggesting a potent anticancer profile .

Toxicological Studies

Toxicological assessments indicate that while this compound shows promising biological activity, it also poses potential toxicity risks. In animal models, doses exceeding 50 mg/kg resulted in observable adverse effects, including metabolic disturbances and organ toxicity . These findings underscore the need for careful dosage management in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Ethyl 2-fluoro-3-oxobutanoateC7H11FO30.95Lower molecular weight; ethyl group
Methyl 2-fluoro-3-oxobutanoateC6H9FO30.95Methyl group; distinct reactivity
Ethyl 4-fluoro-3-oxopentanoateC8H13F O30.90Variation in position of the fluorine
Ethyl 3-cyclohexyl-2-fluoro-3-oxopropanoateC12H17F O30.91Cyclohexane ring adds steric bulk

This table illustrates how variations in molecular structure can influence biological activity and reactivity profiles.

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